

Fundamental Reactivity of 4-(Morpholinosulfonyl)aniline: An In-depth Technical Guide

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Compound of Interest

Compound Name: *4-(Morpholinosulfonyl)aniline*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholinosulfonyl)aniline is a key bifunctional molecule increasingly utilized as a versatile building block in medicinal chemistry and materials science. Its unique structure, combining a reactive aniline moiety with a stable morpholinosulfonyl group, offers a valuable scaffold for the synthesis of a diverse range of compounds with significant biological activities. This technical guide provides a comprehensive overview of the fundamental reactivity of **4-(morpholinosulfonyl)aniline**, including its synthesis, physicochemical properties, core chemical transformations, and its role as a pharmacophore in drug discovery. Detailed experimental protocols for its synthesis and key reactions are provided, alongside spectroscopic data analysis and a discussion of its electronic properties. This document aims to serve as a foundational resource for researchers leveraging this compound in their scientific endeavors.

Physicochemical and Spectroscopic Data

A summary of the key quantitative and qualitative data for **4-(morpholinosulfonyl)aniline** is presented below for easy reference.

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{14}N_2O_3S$	[1]
Molecular Weight	242.30 g/mol	[1]
Melting Point	214-216 °C	[1]
Appearance	White to off-white crystalline solid	
CAS Number	21626-70-0	[1]
pKa (Predicted)	An experimental pKa value is not readily available in the literature. Computational methods based on density functional theory (DFT) can be employed to predict the pKa of the anilinium ion, which is expected to be lower than that of aniline (approx. 4.6) due to the electron-withdrawing nature of the morpholinosulfonyl group. [2] [3] [4] [5] [6]	
Solubility	Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.	

Spectroscopic Data Analysis

While specific spectra for **4-(morpholinosulfonyl)aniline** are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.

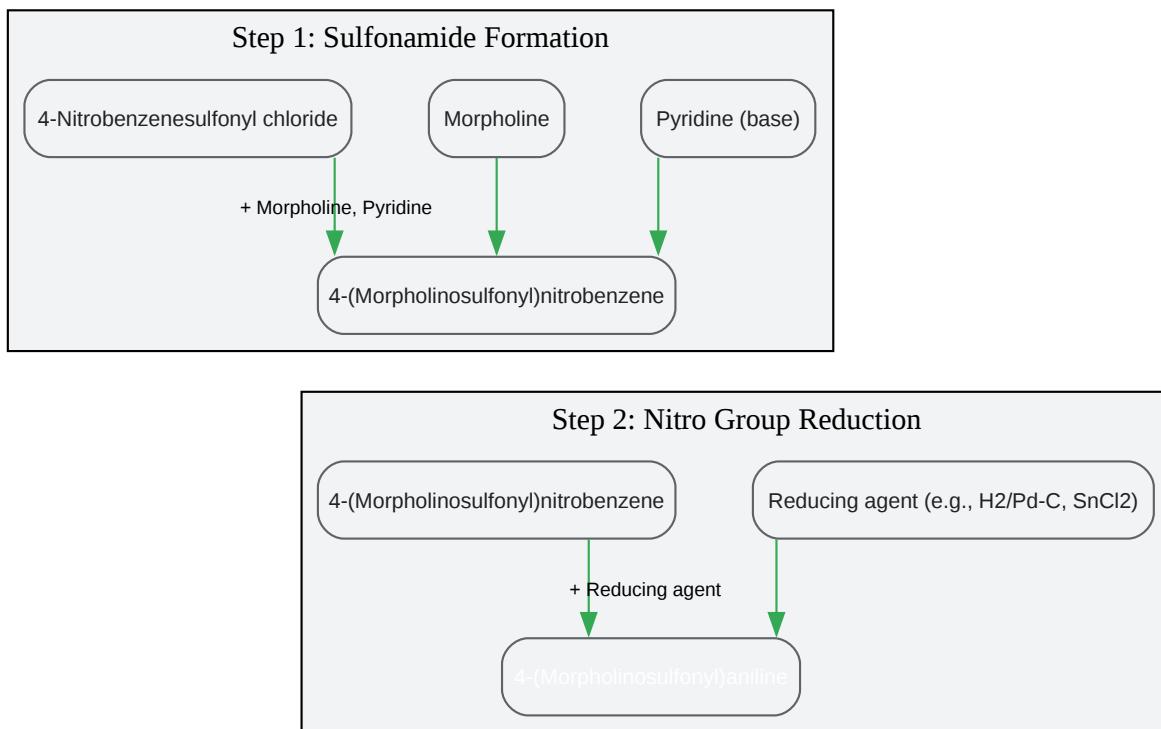
- **1H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine protons, and the amine protons. The aromatic protons will likely appear as two doublets in the aromatic region (approx. δ 6.7-7.7 ppm), characteristic of a

1,4-disubstituted benzene ring. The morpholine protons will present as two multiplets (triplets of triplets) corresponding to the protons adjacent to the oxygen and nitrogen atoms (approx. δ 3.0-3.8 ppm). The amine protons will appear as a broad singlet (approx. δ 4.0-6.0 ppm), the chemical shift of which can be solvent-dependent.[7][8]

- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the nitrogen being the most deshielded. The morpholine carbons will appear in the aliphatic region.[8]
- FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$), the S=O stretching of the sulfonamide (around $1330\text{-}1370\text{ cm}^{-1}$ and $1140\text{-}1180\text{ cm}^{-1}$), and C-N and C-S stretching vibrations.[9]
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the morpholine ring or the sulfonyl group.

Synthesis of 4-(Morpholinosulfonyl)aniline

A common and efficient method for the synthesis of **4-(morpholinosulfonyl)aniline** involves a two-step process starting from 4-nitrobenzenesulfonyl chloride. This approach is outlined below.



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Figure 1: Two-step synthesis of 4-(Morpholinosulfonyl)aniline.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-Nitrophenylsulfonyl)morpholine

- To a stirred solution of morpholine (1.2 equivalents) and pyridine (1.5 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C in an ice bath, add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 4-(4-nitrophenylsulfonyl)morpholine as a solid.[10]

Step 2: Synthesis of **4-(Morpholinosulfonyl)aniline**

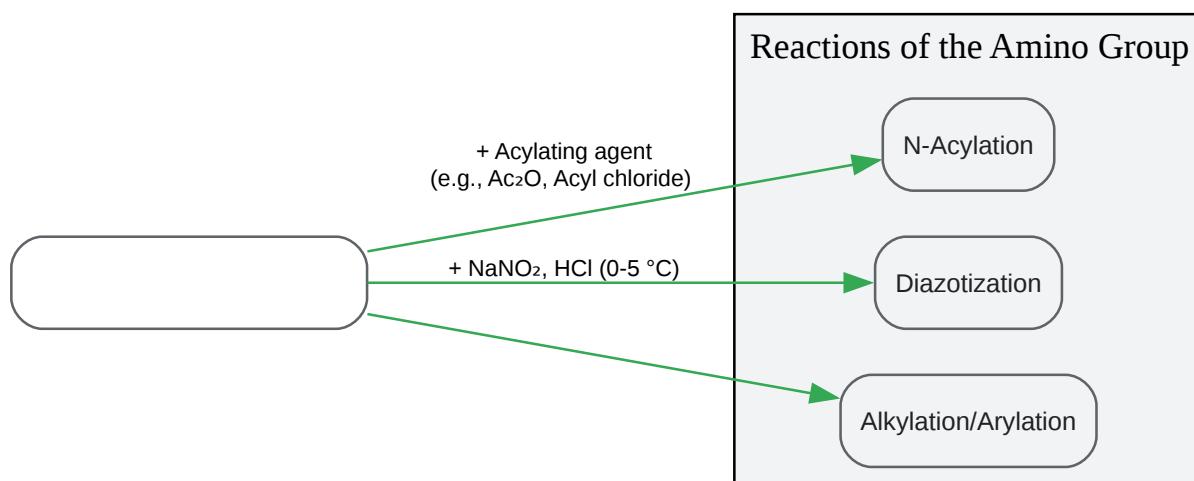
- Dissolve 4-(4-nitrophenylsulfonyl)morpholine (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
- Add a reducing agent. Common methods include:
 - Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) with vigorous stirring until the starting material is consumed (monitored by TLC).[11]
 - Chemical Reduction: Add an excess of a reducing agent like tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) in a solvent like ethyl acetate and heat the mixture to reflux.[10]
- After the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalyst (for hydrogenation) or process the work-up for the chemical reduction which typically involves neutralization and extraction.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent to afford **4-(morpholinosulfonyl)aniline** as a crystalline solid.[11]

Fundamental Reactivity

The reactivity of **4-(morpholinosulfonyl)aniline** is dictated by the interplay of its two main functional groups: the primary aromatic amine ($-\text{NH}_2$) and the morpholinosulfonyl group ($-\text{SO}_2\text{-morpholine}$).

Reactivity of the Aniline Moiety

The amino group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the strong electron-withdrawing nature of the para-sulfonyl group deactivates the aromatic ring towards electrophilic attack compared to aniline itself. Nevertheless, the amino group's reactivity remains significant.



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Figure 2: Key reactions involving the aniline moiety.

- N-Acylation: The amino group readily undergoes acylation with acylating agents such as acetic anhydride or acyl chlorides in the presence of a base or under acidic catalysis to form the corresponding amide.[12][13][14][15][16]
 - Experimental Protocol for N-Acetylation:
 - Suspend **4-(morpholinosulfonyl)aniline** (1.0 equivalent) in a suitable solvent like dichloromethane.
 - Add a base such as pyridine or triethylamine (1.2 equivalents).
 - Cool the mixture to 0 °C and add acetic anhydride (1.1 equivalents) dropwise.

- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Work up the reaction by washing with dilute acid, water, and brine.
- Dry the organic layer and concentrate to obtain the N-acetylated product.
- **Diazotization:** The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated *in situ* from sodium nitrite and a strong acid) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions (e.g., Sandmeyer reaction to introduce halogens, or coupling reactions to form azo dyes).[17][18][19][20][21]
 - Experimental Protocol for Diazotization:
 - Dissolve **4-(morpholinosulfonyl)aniline** (1.0 equivalent) in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water, and cool to 0-5 °C.
 - Slowly add a solution of sodium nitrite (1.05 equivalents) in water, keeping the temperature below 5 °C.
 - The resulting diazonium salt solution should be used immediately in the next synthetic step without isolation.

Reactivity of the Morpholinosulfonyl Group

The morpholinosulfonyl group is generally stable under many reaction conditions. The sulfonamide linkage is robust and not easily cleaved. Its primary influence on the molecule's reactivity is electronic, acting as a strong electron-withdrawing group through induction, thereby deactivating the benzene ring to electrophilic substitution and increasing the acidity of the N-H protons of the sulfonamide (if it were N-H). In this case, it influences the basicity of the aniline nitrogen.

Role in Drug Discovery and Medicinal Chemistry

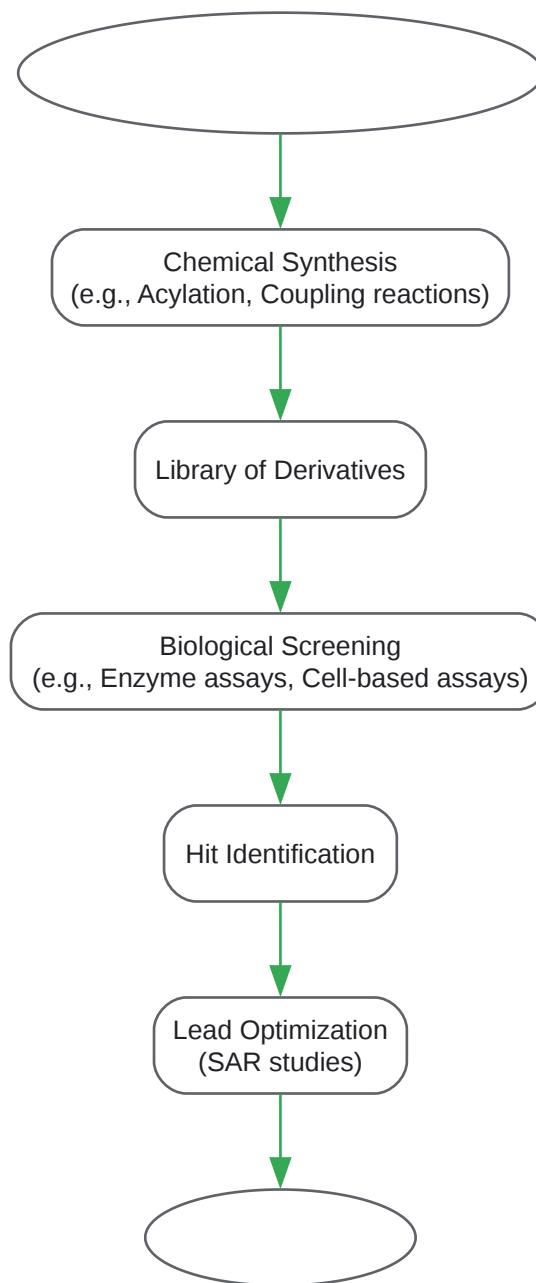
4-(Morpholinosulfonyl)aniline itself is not typically reported as a biologically active agent in specific signaling pathways. Instead, its significance lies in its role as a key structural motif or pharmacophore in the design and synthesis of new therapeutic agents. The morpholine group

is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. The sulfonamide linkage provides a rigid and polar connection, capable of forming hydrogen bonds with biological targets.

Derivatives of **4-(morpholinosulfonyl)aniline** have been investigated for a range of biological activities, including:

- Enzyme Inhibition: The scaffold is present in molecules designed as inhibitors for various enzymes, such as dihydrofolate reductase (DHFR) and as potential inhibitors of *Plasmodium falciparum* apicoplast DNA polymerase.[\[1\]](#)
- Anticancer Agents: The broader class of anilinoquinazolines, for which this compound can be a precursor, are known inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are implicated in cancer cell signaling.[\[22\]](#)[\[23\]](#)[\[24\]](#)
- Antiviral Activity: Derivatives have been explored as potential inhibitors of viruses such as MERS-CoV.[\[23\]](#)

The general workflow for utilizing **4-(morpholinosulfonyl)aniline** in a drug discovery context is depicted below.



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Figure 3: Workflow for drug discovery using **4-(Morpholinosulfonyl)aniline**.

Conclusion

4-(Morpholinosulfonyl)aniline is a valuable and versatile chemical entity with a well-defined reactivity profile. Its synthesis is achievable through straightforward and scalable chemical transformations. The presence of both a reactive aniline group and a robust morpholinosulfonyl moiety makes it an ideal scaffold for the construction of more complex molecules. While not

directly implicated in modulating specific signaling pathways, its widespread use as a building block in the development of enzyme inhibitors and other therapeutic agents underscores its fundamental importance in modern medicinal chemistry. This guide provides the core knowledge base for researchers to effectively utilize **4-(morpholinosulfonyl)aniline** in their synthetic and drug discovery programs.

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